1,1,1,3,11,12-Hexachlorododecane

Description

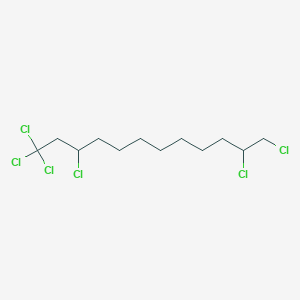

Structure

2D Structure

3D Structure

Properties

CAS No. |

865306-22-5 |

|---|---|

Molecular Formula |

C12H20Cl6 |

Molecular Weight |

377 g/mol |

IUPAC Name |

1,1,1,3,11,12-hexachlorododecane |

InChI |

InChI=1S/C12H20Cl6/c13-9-11(15)7-5-3-1-2-4-6-10(14)8-12(16,17)18/h10-11H,1-9H2 |

InChI Key |

IWXWHHDLRXAPJT-UHFFFAOYSA-N |

SMILES |

C(CCCC(CC(Cl)(Cl)Cl)Cl)CCCC(CCl)Cl |

Canonical SMILES |

C(CCCC(CC(Cl)(Cl)Cl)Cl)CCCC(CCl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isomer Chemistry of 1,1,1,3,11,12 Hexachlorododecane

Design Principles for Directed Congener Synthesis

The synthesis of a specific PCA congener, such as 1,1,1,3,11,12-hexachlorododecane, from a multitude of potential isomers requires precise control over the chlorination process. uea.ac.uk The challenge lies in directing the chlorine atoms to specific carbons along the n-dodecane chain.

Strategies for Defined Chlorine Position and Number

Achieving a defined pattern of chlorination on an alkane backbone is a significant synthetic challenge due to the relatively similar reactivity of C-H bonds. nih.govlibretexts.org Free-radical halogenation, a common method for chlorinating alkanes, often leads to a statistical mixture of products, which is unsuitable for preparing specific congeners. libretexts.orgwikipedia.org

To overcome this lack of selectivity, researchers have developed strategies that offer greater control:

Site-Selective C-H Functionalization: Advanced catalytic systems have been developed to achieve high site selectivity. nih.gov For instance, certain methods allow for the highly selective chlorination of tertiary and benzylic C-H bonds. nih.gov While not directly applicable to all positions on a linear alkane like dodecane (B42187), these principles demonstrate the potential for directing chlorination.

Steric and Electronic Control: The use of bulky reagents or directing groups can influence where chlorination occurs. For example, metal complexes can be designed to confine chlorine radicals, thereby controlling their reactivity and directing them to less sterically hindered or electronically activated positions. nsf.gov

Stepwise Synthesis: A more controlled, albeit lengthy, approach involves a multi-step synthesis. This could involve the introduction of functional groups at specific positions on the dodecane chain that can later be converted to chlorides. This method, while synthetically demanding, offers the highest degree of certainty in the final structure.

Synthesis of Isotopic Analogs (e.g., 13C-labelled congeners)

Isotopically labeled standards are indispensable for quantitative analysis and for studying the metabolic and environmental fate of compounds. The synthesis of ¹³C-labeled PCAs, including analogs of this compound, follows similar principles to their unlabeled counterparts but starts with ¹³C-labeled precursors. iaea.orgnih.gov

The general approach involves:

Procuring a ¹³C-labeled starting material: This could be a simple molecule like ¹³C-labeled benzene (B151609) or a specific labeled alkane. nih.govnih.gov

Building the carbon skeleton: Standard organic reactions are used to construct the desired dodecane chain from the labeled precursor.

Controlled chlorination: The final chlorination step must be carefully controlled to ensure the chlorine atoms are introduced at the desired positions without scrambling the isotopic label.

For example, a synthetic route could start with a ¹³C-labeled fragment that is then elongated to the full C12 chain before the selective introduction of chlorine atoms.

Reaction Pathways and Mechanisms for Chlorination

The introduction of chlorine atoms onto an alkane chain primarily proceeds through a free-radical mechanism. sparkl.mesavemyexams.comchemistrystudent.com

Catalytic Approaches (e.g., UV-light catalyzed chlorination)

UV light is a common initiator for the chlorination of alkanes. wikipedia.orgsparkl.me The process involves a chain reaction with three key steps:

Initiation: UV radiation provides the energy to break the Cl-Cl bond in a chlorine molecule (Cl₂), generating two highly reactive chlorine radicals (Cl•). sparkl.mesavemyexams.com

Propagation: A chlorine radical abstracts a hydrogen atom from the alkane (in this case, dodecane), forming hydrogen chloride (HCl) and an alkyl radical. This alkyl radical then reacts with another Cl₂ molecule to form the chlorinated alkane and a new chlorine radical, which continues the chain. sparkl.mechemistrystudent.com

Termination: The reaction stops when two radicals combine. This can happen in several ways, such as two chlorine radicals forming Cl₂, a chlorine radical and an alkyl radical forming a chlorinated alkane, or two alkyl radicals combining. sparkl.me

While UV-catalyzed chlorination is effective, it generally lacks selectivity, leading to a mixture of chlorinated isomers. wikipedia.org To improve selectivity, researchers have explored various catalytic systems. For instance, metal-organic layer catalysts have shown promise in directing chlorination to specific positions on linear alkanes. chemrxiv.org Other approaches involve using specific reagents that generate chlorine radicals under milder conditions, allowing for greater control over the reaction. nih.gov

Precursor Selection and Reaction Optimization

The choice of precursor is critical for the successful synthesis of this compound. The ideal precursor would be a dodecane derivative that is already functionalized at the desired positions for chlorination.

Table 1: Precursor Selection Strategies

| Precursor Type | Rationale | Potential Outcome |

| n-Dodecane | Simple starting material. | Mixture of many hexachloro-dodecane isomers. |

| Dodecanols (e.g., dodecan-3-ol, dodecan-11-ol) | Hydroxyl groups can be converted to chlorides. | More controlled chlorination at specific sites. |

| Unsaturated Dodecanes (e.g., dodecenes) | Double bonds can be selectively chlorinated. | Precise placement of two chlorine atoms. |

Reaction optimization is key to maximizing the yield of the desired congener and minimizing the formation of byproducts. libretexts.org Factors to consider include:

Reactant Ratios: Using a high concentration of the alkane relative to chlorine can help to reduce the extent of multiple chlorinations on the same molecule. libretexts.org

Reaction Time: Stopping the reaction after a short period can favor the formation of mono- or lower-chlorinated products. libretexts.org

Temperature and Light Intensity: These parameters influence the rate of radical formation and can affect the selectivity of the reaction.

Characterization of Synthesized Congeners for Research Purity and Identity

Once a synthesis is complete, it is essential to confirm the identity and purity of the synthesized congener. This is particularly important for complex molecules like this compound, where many isomers are possible. nih.govsavemyexams.com A combination of analytical techniques is typically employed.

Table 2: Analytical Techniques for Congener Characterization

| Technique | Purpose | Information Provided |

| Gas Chromatography (GC) | Separation | Separates the target congener from other isomers and impurities based on boiling point and polarity. High-resolution capillary GC is often necessary. epa.gov |

| Mass Spectrometry (MS) | Identification & Quantification | Provides the molecular weight of the compound and characteristic fragmentation patterns that help to confirm the structure. It is used to quantify the amount of the congener present. researchgate.netresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation | ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the definitive assignment of the chlorine positions. researchgate.net |

The use of these techniques in combination allows for the unambiguous identification and purity assessment of the synthesized this compound, ensuring its suitability for use as an analytical standard or in further research.

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS)

The structural elucidation of chlorinated paraffins like this compound relies heavily on sophisticated spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the substitution patterns in chlorinated alkanes. nih.govnih.gov Both ¹H and ¹³C NMR provide valuable information.

¹H NMR: The chemical shifts of protons are influenced by the proximity of electronegative chlorine atoms. Protons on carbons bearing chlorine atoms (–CHCl–) and protons on carbons adjacent to chlorinated carbons (–CH₂–CHCl–) will be shifted downfield compared to those in the parent alkane. acs.orgpdx.eduresearchgate.net However, due to the long carbon chain and the presence of multiple chlorine atoms, significant signal overlap is expected in the ¹H NMR spectrum of a complex mixture of isomers.

¹³C NMR: ¹³C NMR offers better spectral dispersion and can be used to identify different types of carbon environments, such as –CCl₃, –CHCl–, –CH₂Cl, and unchlorinated methylene (B1212753) groups. nih.govnih.gov The chemical shifts of these carbons provide direct evidence of the chlorination pattern. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate proton and carbon signals, aiding in the assignment of specific structural motifs. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which are essential for determining the elemental composition of the molecule and its fragments. acs.orgnih.gov This technique is crucial for confirming the molecular formula C₁₂H₂₀Cl₆. The fragmentation patterns observed in the mass spectrum can also provide structural information. For chlorinated alkanes, characteristic fragmentation involves the loss of chlorine atoms and cleavage of the carbon-carbon backbone. libretexts.orgwhitman.edu The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic clusters for the molecular ion and chlorine-containing fragment ions, which aids in their identification. chemguide.co.ukyoutube.com

| Technique | Information Provided for this compound | Anticipated Challenges |

| ¹H NMR | - Presence of protons on chlorinated and non-chlorinated carbons. - Integration can give ratios of different proton types. | - Severe signal overlap due to the long alkyl chain and multiple isomers. - Difficult to assign specific signals to individual protons without reference compounds. |

| ¹³C NMR | - Identification of carbon environments (–CCl₃, –CHCl–, –CH₂Cl, –CH₂–). - Confirmation of the number of different carbon types. | - Isomeric complexity leads to a large number of signals. - Definitive assignment of each signal can be challenging. |

| HRMS | - Accurate mass measurement to confirm the elemental composition (C₁₂H₂₀Cl₆). - Analysis of fragmentation patterns to deduce structural features. - Isotopic pattern confirms the presence and number of chlorine atoms. | - Fragmentation may not be specific enough to distinguish between all positional isomers. - Ionization method can influence the observed fragmentation. acs.orgnih.gov |

| 2D NMR (e.g., HSQC) | - Correlation of proton and carbon signals for more confident structural assignments. - Identification of specific –CHₓClₙ– moieties. | - Requires a significant amount of pure sample. - Interpretation can be complex for a mixture of diastereomers. |

Chromatographic Purity Assessment (e.g., GC-FID, GC-MS-MS, GC-GC)

Assessing the purity of a specific chlorinated paraffin (B1166041) like this compound is a complex task due to the likely presence of numerous isomers. Various gas chromatographic (GC) techniques are employed for this purpose.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity for the analysis of specific compounds in complex mixtures. By selecting a specific precursor ion (e.g., a fragment from the target molecule) and monitoring its characteristic product ions, the interference from co-eluting isomers and matrix components can be significantly reduced. This technique is valuable for the targeted analysis and quantification of specific chlorinated paraffin congeners.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) provides a much higher separation power compared to conventional one-dimensional GC. sepsolve.comchemistry-matters.com In GCxGC, the effluent from the first column is modulated and sent to a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with significantly improved resolution. GCxGC is particularly well-suited for separating the complex mixtures of chlorinated paraffin isomers, allowing for a more accurate assessment of the purity of a specific congener like this compound. nih.govchemrxiv.org

| Technique | Application for Purity Assessment of this compound | Strengths | Limitations |

| GC-FID | - General assessment of total organic purity. | - Robust and provides quantitative information based on carbon content. | - Prone to co-elution of isomers, leading to inaccurate purity assessment. tdi-bi.com - Does not provide structural confirmation. |

| GC-MS/MS | - Targeted analysis and quantification of the specific isomer. | - High selectivity and sensitivity. - Can distinguish the target isomer from some other isomers based on specific fragmentation pathways. | - May not be able to separate all diastereomers. - Requires development of a specific analytical method. |

| GCxGC | - High-resolution separation of isomeric impurities. | - Greatly enhanced peak capacity and resolution. sepsolve.comchemistry-matters.com - Provides a detailed fingerprint of the isomeric composition. | - Data analysis is more complex. - Requires specialized instrumentation and expertise. |

Advanced Analytical Chemistry for 1,1,1,3,11,12 Hexachlorododecane Quantification and Detection

Chromatographic Separation Techniques

Chromatographic separation is a critical step in the analysis of complex mixtures containing 1,1,1,3,11,12-Hexachlorododecane. Both gas and liquid chromatography offer distinct advantages for isolating this compound from other chlorinated paraffins and matrix interferences.

Gas Chromatography (GC) Methodologies (e.g., GC-FID, GC-MS-MS, GC-GC)

Gas chromatography is a powerful tool for the separation of volatile and semi-volatile compounds like this compound. Several GC-based methods are employed for the analysis of chlorinated paraffins.

Gas Chromatography-Flame Ionization Detection (GC-FID) can be used for the analysis of chlorinated paraffins after a dechlorination step, a technique known as carbon skeleton analysis. chloffin.euresearchgate.netnih.gov In this method, a palladium catalyst and hydrogen carrier gas are used to remove chlorine atoms, and the resulting alkanes are detected by the FID. chloffin.euresearchgate.net While this approach loses information about the degree of chlorination, it provides a good characterization of the carbon chain backbone. chloffin.eu

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers high sensitivity and selectivity for the analysis of specific chlorinated paraffins. thermofisher.comresearchgate.netresearchgate.net By using multiple reaction monitoring (MRM), this technique can reduce matrix interference and achieve low detection limits. researchgate.netresearchgate.net For instance, a GC-MS/MS method has been developed for the analysis of various environmental contaminants, demonstrating the capability for sensitive and repeatable measurements. thermofisher.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) provides enhanced separation capacity, which is crucial for resolving the numerous isomers present in technical chlorinated paraffin (B1166041) mixtures. gcms.czazom.comsepsolve.comgcms.czchromatographyonline.com GCxGC utilizes two columns with different stationary phases to separate complex samples, offering increased peak capacity and improved sensitivity. azom.comsepsolve.com This technique is particularly beneficial for separating different classes of halogenated contaminants in a single analysis. azom.com

Liquid Chromatography (LC) Approaches

Liquid chromatography, particularly when coupled with mass spectrometry, has emerged as a valuable technique for the analysis of chlorinated paraffins, including those that are less volatile.

A novel liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the determination of SCCPs. nih.gov This method utilizes a cyano-propyl column and a mobile phase of water and methanol (B129727) with ammonium (B1175870) acetate (B1210297) to achieve good separation of major SCCP homologues. nih.gov The results obtained with LC-ESI-MS/MS are comparable to those from GC-HRMS. nih.gov Furthermore, LC coupled with high-resolution mass spectrometry (LC-HRMS) allows for the simultaneous detection of short-, medium-, and long-chain chlorinated paraffins in a single injection. nih.gov

Retention Index Studies and Structural Influence on Chromatographic Behavior

The retention index (RI) in gas chromatography is a valuable parameter for the identification of compounds. For chlorinated paraffins, the RI is influenced by the carbon chain length and the number and position of chlorine atoms. nih.gov

Studies have shown that the RI increases with the addition of a -CH2- group to the alkyl chain. nih.gov Chlorine substitution also generally increases the RI, with the extent of the increase depending on the polarity of the GC column and the position of the chlorine atom. nih.gov For example, constitutional isomers with different chlorine positions can exhibit significantly different RIs. nih.gov The polarity of chlorinated paraffins, which affects their chromatographic behavior, is influenced by the number and arrangement of -CHCl- groups. nih.gov

Mass Spectrometric Identification and Quantification

Mass spectrometry is indispensable for the definitive identification and accurate quantification of this compound. High-resolution and tandem mass spectrometry techniques are particularly powerful for analyzing this compound within complex mixtures.

High-Resolution Mass Spectrometry (HRMS) for Congener Analysis

High-resolution mass spectrometry (HRMS) provides the mass accuracy necessary to distinguish between different chlorinated paraffin congeners and to separate them from matrix interferences. gcms.cznih.govacs.orgresearchgate.net Gas chromatography coupled with HRMS (GC-HRMS), often using electron capture negative ionization (ECNI), is a common and highly accurate method for SCCP analysis. gcms.cznih.govnih.gov

The high resolving power of HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, allows for the separation of CP signals from other halogenated compounds. gcms.cznih.gov This is crucial for the qualitative and quantitative analysis of SCCPs in various environmental and biological samples. gcms.cz The use of HRMS can also help to characterize the chromatographic patterns of multiple constituents within chlorinated paraffin standards. gcms.cz

Tandem Mass Spectrometry (MS/MS) for Metabolite Characterization

Tandem mass spectrometry (MS/MS) is a key technique for the structural elucidation of metabolites of chlorinated paraffins. nih.govacs.orgresearchgate.netwaters.comnih.govescholarship.org By inducing fragmentation of a precursor ion and analyzing the resulting product ions, MS/MS provides valuable information about the molecule's structure. researchgate.netnih.gov

Recent studies have utilized ultra-high-performance liquid chromatography-Orbitrap-HRMS to identify hydroxylated metabolites of chlorinated paraffins (OH-CPs) in human serum. acs.org The fragmentation patterns observed in MS/MS spectra can help to identify the sites of metabolism on the chlorinated paraffin molecule. acs.orgwaters.com For example, the analysis of fragment ions can help locate functional groups on a steroid ring, a principle that can be applied to the structural characterization of CP metabolites. nih.gov In vitro experiments using human liver cytochrome P450 enzymes have shown that CPs can be metabolized through oxidative dechlorination and direct hydroxylation. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for both the structural elucidation and quantitative analysis of chlorinated compounds like this compound. emerypharma.com Unlike mass spectrometry techniques that often require fragmentation of the molecule, NMR allows for a non-destructive analysis of the intact molecular structure.

Proton (¹H) NMR spectroscopy can be effectively utilized to determine the total chlorine content of chlorinated paraffins. researchgate.net This method is based on the principle that the chemical shift of a proton is influenced by the electronegativity of adjacent atoms. Chlorine atoms deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield) in the NMR spectrum compared to protons on carbons that are not bonded to chlorine.

NMR spectroscopy is instrumental in identifying the specific placement of chlorine atoms along the carbon chain, which defines the various isomers in a mixture. researchgate.net The precise chemical shift of a proton is sensitive to the location of chlorine atoms not only on the same carbon (α-position) but also on adjacent (β-position) and more distant (γ-position) carbons. researchgate.net

For instance, protons in a -CHCl- group where the adjacent carbon is also chlorinated will have a different chemical shift compared to a proton in a -CHCl- group surrounded by -CH₂- groups. These distinct chemical shift patterns act as fingerprints for specific structural motifs. By analyzing the ¹H NMR spectrum, researchers can deduce the arrangement of chlorinated and non-chlorinated segments within the dodecane (B42187) chain, helping to distinguish between isomers and characterize the composition of complex mixtures. researchgate.net

Interactive Table: Illustrative ¹H NMR Chemical Shifts for Protons in Different Environments

| Proton Environment | Typical Chemical Shift Range (ppm) | Influencing Factors |

| -CH Cl- (α-position) | 3.5 - 4.5 | Position of other chlorine atoms (β, γ) |

| -CH ₂- (adjacent to CHCl) | 1.5 - 2.5 | Proximity to electronegative chlorine atom |

| -CH ₂- (internal chain) | 1.2 - 1.4 | Shielded, far from electron-withdrawing groups |

| -CH ₃ | 0.8 - 1.0 | Terminal methyl group, typically most shielded |

For highly complex mixtures of chlorinated paraffins where one-dimensional (1D) NMR spectra suffer from severe signal overlap, two-dimensional (2D) NMR techniques are indispensable. wikipedia.orgspringernature.com 2D NMR spreads the signals across a second frequency dimension, significantly enhancing resolution and revealing correlations between different nuclei. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. creative-biostructure.com It helps to trace the connectivity of the carbon backbone, confirming which protons are neighbors in the molecular structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. wikipedia.orgcreative-biostructure.com This is extremely valuable for unambiguously assigning signals in both the ¹H and ¹³C spectra, especially in a complex molecule like this compound. emerypharma.com

By using these and other 2D NMR methods, the detailed structural assignment of individual isomers within a complex mixture becomes feasible, overcoming the limitations of 1D NMR. wikipedia.org

Development and Validation of Certified Reference Materials (CRMs) for Analytical Accuracy

The reliability and comparability of analytical data for this compound are fundamentally dependent on the availability and proper use of Certified Reference Materials (CRMs).

For accurate quantification, analytical methods must be calibrated using a standard of known purity and concentration. A "constitutionally defined" standard refers to a substance where the molecular structure, including its isomeric and stereoisomeric form, is precisely known and characterized. econstor.eu In the context of this compound, this means having a reference material that is confirmed to be this specific isomer and not a mixture of other hexachlorododecanes.

The use of such well-defined standards is critical for:

Method Validation: Ensuring that an analytical method is accurate, precise, and specific for this compound.

Instrument Calibration: Creating reliable calibration curves to convert analytical signals into concentration values.

Inter-laboratory Comparability: Allowing different laboratories to produce consistent and comparable results.

Without a constitutionally defined CRM, it is challenging to ascertain whether the analytical signal corresponds solely to this compound or includes contributions from other co-eluting isomers, leading to significant quantitative errors. The availability of these standards is a prerequisite for regulatory monitoring and for conducting accurate environmental risk assessments. emerypharma.com

Response Factor Determination and Congener-Specific Quantification Approaches

The response of an analytical instrument is not uniform across all compounds. In chromatography, the response factor (RF) is the ratio between the concentration of a compound and the detector's response. chromatographytoday.com For complex mixtures like chlorinated paraffins, the response factor in techniques such as Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) is highly dependent on the chlorine content of each congener. chloffin.eu This variability complicates accurate quantification.

To address this, a Relative Response Factor (RRF) is often determined. The RRF is the ratio of the response factor of the analyte of interest to the response factor of a reference standard. chromatographytoday.com For the quantification of a specific congener like this compound, a well-characterized standard of this compound is required.

Congener-Specific Quantification:

A common approach for congener-specific quantification involves the use of an internal standard (IS). An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. Isotopically labeled standards, such as ¹³C-labeled versions of the analyte, are considered the gold standard for internal standards in mass spectrometry because they have nearly identical chemical properties and chromatographic behavior to their native counterparts, but can be distinguished by their mass. chloffin.eu

The quantification of this compound can be performed using an external or internal standard method. nist.gov In the external standard method, a calibration curve is generated using a series of known concentrations of a this compound standard. The concentration in a sample is then determined by comparing its response to the calibration curve.

For more accurate results, an internal standard method is preferred. A known amount of an internal standard is added to both the calibration standards and the samples. The RRF of this compound relative to the internal standard is calculated as follows:

RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Once the RRF is established, the concentration of this compound in a sample can be calculated using the following equation:

Concentrationanalyte = (Areaanalyte / AreaIS) * (1 / RRF) * ConcentrationIS chromatographytoday.com

The use of a specific congener standard like this compound is crucial for resolving congener groups in complex chlorinated paraffin mixtures through deconvolution of soft ionization mass spectra. chloffin.eu However, it is important to note that some commercially available analytical standards for chlorinated paraffins, including those with terminal 1,1,1-trichloro structures, may not be representative of the congeners found in technical mixtures and environmental samples. nih.govnih.gov

Table 1: Example of Data for RRF Determination

| Standard Solution | Concentration of this compound (ng/mL) | Peak Area of this compound | Concentration of Internal Standard (ng/mL) | Peak Area of Internal Standard | Response Factor (Analyte) | Response Factor (IS) | RRF |

| 1 | 10 | 50000 | 20 | 98000 | 5000 | 4900 | 1.02 |

| 2 | 25 | 126000 | 20 | 99000 | 5040 | 4950 | 1.02 |

| 3 | 50 | 251000 | 20 | 98500 | 5020 | 4925 | 1.02 |

| 4 | 100 | 505000 | 20 | 99500 | 5050 | 4975 | 1.02 |

| 5 | 200 | 1012000 | 20 | 100000 | 5060 | 5000 | 1.01 |

Ensuring Traceability to International System of Units (SI)

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. eurachem.orgdemarcheiso17025.com Ensuring the traceability of the quantification of this compound to the International System of Units (SI) is fundamental for the comparability and validity of analytical results over time and between different laboratories. eurachem.org

The traceability chain for the quantification of this compound typically involves the following components:

Certified Reference Materials (CRMs): The use of CRMs is a key element in establishing traceability. A CRM is a reference material with one or more property values certified by a procedure that establishes traceability to an accurate realization of the unit in which the property values are expressed. demarcheiso17025.com For chlorinated paraffins, the development of CRMs has been a significant challenge. However, projects like CHLOFFIN are working to produce well-characterized reference materials, including isotopically labeled standards, to improve the accuracy and traceability of CP measurements. chloffin.eu

Calibration with Certified Standards: The analytical instrument is calibrated using a certified standard of this compound. The certificate for this standard should provide information on its purity and the uncertainty of the certified value, and ideally, a statement of metrological traceability to a national or international standard. nist.gov

Uncertainty Budget: A comprehensive uncertainty budget should be calculated, which identifies and quantifies all significant sources of uncertainty in the analytical process. eurachem.orgedqm.eu This includes uncertainties associated with the purity of the standard, the preparation of calibration solutions, the instrumental measurement, and the sample preparation. nih.gov The combined standard uncertainty is calculated by combining the individual uncertainty components, and the expanded uncertainty is then determined by multiplying the combined standard uncertainty by a coverage factor (typically k=2 for a 95% confidence level). eurachem.orgukas.com

Table 2: Example of an Uncertainty Budget for the Quantification of this compound

| Source of Uncertainty | Value | Standard Uncertainty (u) | Sensitivity Coefficient (c) | Contribution to Combined Uncertainty (u*c) |

| Purity of Standard | 99.5% | 0.0029 | 1 | 0.0029 |

| Mass of Standard | 10.0 mg | 0.01 mg | 0.1 | 0.001 |

| Volume of Solvent | 100.0 mL | 0.05 mL | -0.01 | -0.0005 |

| Instrument Calibration | - | 0.02 | 1 | 0.02 |

| Repeatability of Measurement | - | 0.015 | 1 | 0.015 |

| Combined Standard Uncertainty (uc) | 0.029 | |||

| Expanded Uncertainty (U = uc * 2) | 0.058 |

By meticulously following these steps, analytical laboratories can ensure that the reported concentration of this compound is traceable to the SI, thereby providing confidence in the accuracy and comparability of the data.

Environmental Behavior and Transformation Pathways of 1,1,1,3,11,12 Hexachlorododecane

Environmental Fate Modeling and Predictive Research

Environmental fate models are crucial tools for predicting the transport and transformation of chemicals like 1,1,1,3,11,12-Hexachlorododecane. These models use key chemical-specific parameters to estimate partitioning between environmental compartments such as air, water, soil, and biota. researchgate.net

The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter that describes a chemical's tendency to adsorb to organic matter in soil and sediment. A high Koc value indicates that the substance is more likely to be found in soil and sediment than in water. For nonionizing organic compounds like chlorinated paraffins, the Koc is a primary determinant of their mobility in the environment. epa.gov

Derivation of Koc values can be complex. While direct measurement is possible, it is often estimated using the octanol-water partition coefficient (Kow), which is a measure of a chemical's hydrophobicity. epa.gov Regression-based methods and structural-based models are commonly employed to predict Koc from Kow or aqueous solubility. epa.gov For a given organic chemical, the sorption coefficient can vary significantly depending on the properties of the sorbent, but it is generally proportional to the organic matter content of the solid. epa.gov

Table 1: Estimated Physicochemical Properties for Representative Chlorinated Alkanes This table presents data for related compounds to illustrate the typical range of values for short-chain chlorinated paraffins, as specific data for this compound is not available.

| Compound | Log Kow (Octanol-Water Partition Coefficient) | Estimated Log Koc (Organic Carbon-Water Partition Coefficient) |

|---|---|---|

| C12 alkane, 4-chloro | 6.13 | 4.80 |

| C12 alkane, 1,12-dichloro | 6.84 | 5.31 |

Source: Estimated by chemical property prediction software.

Hydrolysis is a chemical transformation process in which a compound reacts with water, leading to its decomposition. For chlorinated alkanes, this process typically involves the replacement of a chlorine atom with a hydroxyl group. The rate of hydrolysis is influenced by factors such as temperature, pH, and the specific molecular structure of the compound. Generally, the hydrolysis of chlorinated alkanes is a slow process under typical environmental conditions. Specific hydrolysis rate constants for this compound are not documented in available research.

To improve the accuracy of environmental fate models, their predictions are often compared against real-world measurements from the field. Bayesian calibration is a statistical method that is increasingly used to refine these models. This approach combines prior knowledge of model parameters with observed field data to generate updated, more accurate parameter estimates and quantify the uncertainty in model predictions. nih.gov

For complex pollutants like chlorinated paraffins, models predicting their long-range transport and partitioning into different environmental compartments can be validated using monitoring data from remote regions like the Arctic or Antarctica. researchgate.net Studies comparing model predictions of gas-particle partitioning with field measurements have shown that steady-state models may be more suitable than equilibrium-based models for describing the atmospheric transport of CPs to remote areas. researchgate.net This refinement process helps to create more reliable predictions of the environmental persistence and distribution of these compounds.

Biotransformation and Abiotic Degradation Mechanisms

This compound can be transformed in the environment through both biological (biotransformation) and non-biological (abiotic) degradation processes. These transformations can alter the structure, toxicity, and environmental mobility of the compound.

Dechlorination, the removal of chlorine atoms, is a primary transformation pathway for chlorinated paraffins. nih.govguidechem.com This process can occur in various environmental matrices, including soil, sediment, and biota.

In anaerobic (oxygen-deficient) environments, such as saturated soils and sediments, reductive dechlorination is a significant pathway. This is often a microbially-mediated process where bacteria use the chlorinated compound as an electron acceptor. Studies on other chlorinated hydrocarbons have demonstrated that this process can lead to the sequential removal of chlorine atoms. inchem.org The degree of chlorination can influence the rate of degradation, with some studies suggesting that CPs with lower chlorine content may be degraded more rapidly. nih.gov

While dechlorination reduces the halogen content of the molecule, complete degradation requires the breakdown of the carbon backbone. Research on SCCPs has provided evidence of carbon chain decomposition, particularly in plant systems. nih.govacs.orgacs.org

Studies using pumpkin and soybean seedlings exposed to specific SCCP isomers have shown that, in addition to dechlorination and chlorine rearrangement, the carbon chain of the parent compound can be broken down. nih.govacs.orgacs.org For example, a study investigating the transformation of a C13 chlorinated paraffin (B1166041) (1,1,1,3,12,13-hexachlorotridecane) found evidence of its decomposition into C12 chlorododecanes within the plants. guidechem.com This indicates that organisms can mediate the cleavage of the carbon-carbon bonds in the alkane chain, a crucial step in the ultimate mineralization of the compound. nih.govacs.org This process was particularly noted for isomers containing trichlorinated carbon atoms (CCl3 groups). acs.org

Formation and Identification of Degradation Products and Metabolites

Biotransformation is a key process in the environmental breakdown of CPs. nih.gov In various organisms, including vertebrates, microorganisms, and plants, several metabolic pathways have been proposed. These include hydroxylation, dechlorination, the elimination of hydrogen chloride (HCl), and the decomposition of the carbon chain. nih.govoaepublish.com Studies on C12 chlorinated alkanes have indicated that metabolism in mice can lead to the formation of carbon dioxide, with the rate of metabolism being inversely related to the degree of chlorination. nih.gov For instance, a study on 1-chlorodecane, a shorter-chain chlorinated alkane, identified 10-chloro-decan-5-ol, 10-chloro-1-decanol, and 1-chorodecanol as the main metabolic products mediated by cytochrome P450 enzymes in the human body. researchgate.net It is plausible that this compound undergoes similar metabolic processes, resulting in hydroxylated and dechlorinated derivatives.

Abiotic degradation pathways are also significant. Photodegradation of CPs can occur, particularly in the presence of photosensitizers, leading to the formation of less harmful substances like water, carbon dioxide, and HCl. guidechem.com Thermochemical conversion, which can happen during industrial processes or disposal, may lead to the cleavage of the carbon chain and dehydrochlorination, resulting in less chlorinated compounds. guidechem.com

A summary of potential degradation pathways for chlorinated paraffins, which may be applicable to this compound, is presented in the table below.

| Degradation Pathway | Description | Potential Products | References |

| Biotransformation | Metabolic processes in organisms. | Hydroxylated CPs, Dechlorinated CPs, CO2 | nih.gov |

| Photodegradation | Breakdown by light, often with sensitizers. | H2O, CO2, HCl | guidechem.com |

| Thermochemical Conversion | Breakdown due to heat. | Lower chlorinated compounds, Dehydrochlorinated products | guidechem.com |

Transport Dynamics in Environmental Compartments

The movement of this compound through the environment is governed by its physicochemical properties, which are characteristic of long-chain chlorinated paraffins (LCCPs). These compounds generally exhibit low volatility and are practically insoluble in water. qualicellc.cominchem.org

Specific studies on the volatilization resistance of this compound are not documented. However, the volatility of chlorinated paraffins is known to decrease with increasing carbon chain length and degree of chlorination. oup.comnih.gov As a C12 compound with six chlorine atoms, this compound is expected to have a low vapor pressure and consequently, a high resistance to volatilization.

Research on C10-C12 chlorinated alkanes has shown that vapor pressures tend to decrease as both the number of carbon atoms and chlorine atoms increase. oup.com LCCPs, in general, have very low vapor pressures, which limits their long-range atmospheric transport in the gaseous phase. acs.org Instead, they are more likely to be associated with atmospheric particles. acs.orgresearchgate.net The table below, derived from studies on related compounds, illustrates the expected trend in volatility.

| Compound Class | Carbon Chain Length | Chlorination (%) | Expected Volatility | References |

| SCCPs | C10-C13 | 40-70 | Higher | wikipedia.org |

| MCCPs | C14-C17 | 40-70 | Intermediate | wikipedia.org |

| LCCPs | C>17 | 40-70 | Lower | acs.orgwikipedia.org |

Direct experimental data on the adsorption and sorption of this compound in soil and sediment are scarce. Nevertheless, due to their low water solubility and high octanol-water partition coefficients (log Kow), chlorinated paraffins are expected to bind strongly to organic matter in soil and sediment. qualicellc.comnih.gov

The log Kow for C12 chlorinated paraffins with approximately 60% chlorine content ranges from 4.48 to 7.38. nih.gov This high lipophilicity suggests a strong tendency for these compounds to partition from water to solid phases like soil and sediment. Consequently, these environmental compartments are considered major sinks for chlorinated paraffins. researchgate.net

Studies on LCCPs have shown their presence in soil and sediment samples, indicating their propensity for accumulation in these matrices. researchgate.netfigshare.com The transport of these compounds in aquatic environments is likely to occur through partitioning to suspended particles, which eventually settle and become part of the sediment. qualicellc.com

| Environmental Compartment | Expected Behavior of this compound | Governing Properties | References |

| Soil | Strong adsorption to organic matter | Low water solubility, High log Kow | qualicellc.comnih.gov |

| Sediment | Partitioning from water and accumulation | Low water solubility, High log Kow | qualicellc.comresearchgate.net |

Theoretical and Computational Chemistry Studies of 1,1,1,3,11,12 Hexachlorododecane

Quantum Mechanical and Statistical Thermodynamic Approaches

Quantum mechanical and statistical thermodynamic methods are at the forefront of computational chemistry, enabling the prediction of macroscopic properties from the fundamental principles of molecular structure and interactions.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a robust method that combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of fluids and solutions. nih.gov This approach has been successfully applied to predict the partition coefficients of short-chain chlorinated paraffins (SCCPs). chemrxiv.org The methodology involves developing fragment contribution models (FCMs) trained on COSMO-RS-calculated partition coefficients. chemrxiv.org These models can then rapidly and accurately estimate partition coefficients such as the octanol-water partition coefficient (Kow), the air-water partition coefficient (Kaw), and the octanol-air partition coefficient (Koa) for a large number of congeners. chemrxiv.org For 1,1,1,3,11,12-hexachlorododecane, this approach would involve an initial quantum chemical calculation to generate the molecule's sigma profile, which is a descriptor of the polarity of the molecular surface. youtube.com This profile is then used in statistical thermodynamic calculations to determine its partition coefficients in various solvent systems. nih.gov The accuracy of these predictions for SCCPs is generally within 0.1–0.3 log units root mean squared error when compared to the full COSMO-RS calculation, and the predicted Kow values agree with experimental data for individual isomers within one log unit. chemrxiv.org

Table 1: Predicted Partition Coefficients for a Representative Short-Chain Chlorinated Paraffin (B1166041) (SCCP) using a COSMO-RS-Trained Fragment Contribution Model

| Partition Coefficient | Predicted Log Value |

| log Kow | 5.5 - 7.5 |

| log Kaw | -2.0 - 0.5 |

| log Koa | 7.5 - 9.5 |

Note: This table represents typical predicted ranges for SCCPs and illustrates the type of data that can be generated for this compound using these computational methods. The exact values would be specific to the unique structure of this compound.

Molecular Modeling for Structure-Activity Relationships

Molecular modeling techniques are instrumental in developing structure-activity relationships (SARs), which correlate a molecule's chemical structure with its biological or chemical activity.

The specific arrangement of chlorine atoms on the dodecane (B42187) backbone of this compound significantly influences its molecular properties. Molecular modeling can be used to systematically investigate these influences. By creating 3D models of different isomers and calculating various electronic and steric descriptors, it is possible to build quantitative structure-activity relationship (QSAR) models. nih.govnih.gov For instance, the position of the chlorine atoms can affect the molecule's dipole moment, polarizability, and surface area, which in turn dictate its physical properties like boiling point and vapor pressure, as well as its interaction with biological receptors. The complexity of CP mixtures, with their thousands of isomers, makes a comprehensive experimental analysis of each congener impractical, highlighting the importance of computational approaches to predict the properties of specific isomers like this compound. researchgate.netresearchgate.net

In chromatography, the response factor relates the detector signal to the concentration of the analyte. chromatographytoday.com For chlorinated paraffins, the response factor in techniques like gas chromatography-mass spectrometry (GC-MS) can vary significantly between different isomers. researchgate.net This variability is a major challenge in the quantification of CPs. nih.gov Molecular modeling can help to elucidate the structural determinants of these response factors. For example, the fragmentation pattern of a molecule in a mass spectrometer is directly related to its chemical structure. By simulating the ionization and fragmentation processes, it is possible to predict the mass spectrum of this compound. The stability of the resulting fragment ions, which is influenced by the position of the chlorine atoms, will determine the intensity of the peaks in the mass spectrum and thus the response factor. Understanding these relationships is crucial for developing more accurate analytical methods for the quantification of specific CP congeners.

Table 2: Key Molecular Descriptors Influencing Chromatographic Response Factors

| Molecular Descriptor | Influence on Response Factor |

| Ionization Potential | Affects the efficiency of ion formation in the source. |

| Electron Affinity | Influences the likelihood of forming negative ions in certain MS techniques. |

| Bond Dissociation Energies | Determines the fragmentation pathways and the relative abundance of fragment ions. |

| Molecular Shape and Size | Can affect chromatographic retention time and peak shape. |

In Silico Tools for Metabolite Prediction and Spectral Library Matching (e.g., MetFrag, CSI:FingerID)

In silico tools for metabolite prediction and spectral library matching are invaluable for identifying the breakdown products of xenobiotics in biological systems and for elucidating the structures of unknown compounds from their mass spectra.

For this compound, tools like MetFrag can be used to predict its potential metabolites. researchgate.netnih.govnih.gov These programs use a combinatorial approach to generate possible fragments of the parent molecule and then match these in silico fragments to the peaks in an experimental tandem mass spectrum (MS/MS). nih.gov This allows for the identification of potential biotransformation products, even when authentic standards are not available. nih.gov The prediction of metabolites is crucial for understanding the potential toxicity and bioaccumulation of the compound. zenodo.orgmdpi.com

CSI:FingerID (Compound Structure Identification: Fingerprint Identification) is another powerful tool that can be used in conjunction with mass spectrometry. It predicts a molecular fingerprint from a given tandem mass spectrum and then searches a structure database to find the best-matching candidate. This approach can help to identify this compound in environmental or biological samples and to distinguish it from other co-eluting compounds.

The general workflow for these tools involves inputting the precursor mass and the MS/MS spectrum of an unknown compound. The software then retrieves candidate structures from a chemical database and performs in silico fragmentation or fingerprint prediction. nih.gov The candidates are then scored and ranked based on how well their predicted data match the experimental spectrum, providing a list of the most probable structures. researchgate.net

Industrial Applications of Chlorinated Paraffins Relevant to 1,1,1,3,11,12 Hexachlorododecane Research

Role in Material Science and Engineering

The industrial utility of chlorinated paraffins, and by extension the research interest in specific congeners like 1,1,1,3,11,12-hexachlorododecane, is primarily centered on their ability to enhance the properties of other materials. chiron.nohpst.cz These applications span a wide range of sectors, from plastics and textiles to metalworking. chiron.nohpst.cz

Formulation as Flame Retardants in Polymer Systems (e.g., Vinyl Plastics, Textiles, Rubber)

Chlorinated paraffins are extensively used as flame retardants in various polymer systems, including vinyl plastics, textiles, and rubber. chiron.nobcp-instruments.com The efficacy of these compounds stems from the release of hydrogen chloride (HCl) at elevated temperatures, which functions as a flame suppressant in both the condensed and vapor phases. In the condensed phase, the liberated HCl promotes the formation of char, a carbonaceous insulating layer that hinders further combustion. In the vapor phase, HCl can act as a flame poison, interfering with the chemical reactions of combustion.

The study of this compound as a reference material is crucial for understanding the mechanics of flame retardancy at a molecular level. With a chlorine content of approximately 56.4% by weight, this specific congener provides a model for investigating how the degree and location of chlorination on the carbon chain influence the temperature of HCl release and the efficiency of char formation. Research utilizing such well-defined compounds helps in the design of more effective and stable flame-retardant formulations for a variety of materials as indicated in the table below.

Table 1: Industrial Polymer Systems Incorporating Chlorinated Paraffins as Flame Retardants

| Polymer System | Examples of Applications |

| Vinyl Plastics (PVC) | Wire and cable insulation, flooring, upholstery |

| Textiles | Protective clothing, home furnishings, tents |

| Rubber | Conveyor belts, hoses, gaskets |

Applications as High-Temperature Lubricants in Metalworking Fluids

In the demanding environment of metalworking, chlorinated paraffins are employed as extreme-pressure (EP) additives in lubricants and cutting fluids. chiron.nobcp-instruments.com During high-speed machining operations, significant heat is generated at the tool-workpiece interface. Chlorinated paraffins react with the metal surface under these high temperatures and pressures to form a thin, resilient film of metal chloride. This film prevents direct metal-to-metal contact, thereby reducing friction, wear, and overheating of both the cutting tool and the workpiece. chiron.no

The investigation of this compound provides valuable insights into the performance of chlorinated paraffins as high-temperature lubricants. By studying a single, defined molecule, researchers can correlate its specific chemical structure with its ability to form a protective film and withstand extreme pressures. This is particularly important for optimizing lubricants for high-performance applications, such as in the aerospace and automotive industries where exotic alloys are machined. chiron.no

Physico-Chemical Properties Governing Industrial Utility

The effectiveness of chlorinated paraffins in their various industrial roles is dictated by their fundamental physico-chemical properties. The study of this compound as a reference compound allows for a detailed examination of these characteristics.

Thermal Stability Assessments

The thermal stability of chlorinated paraffins is a critical factor in their application as both flame retardants and high-temperature lubricants. bcp-instruments.com For flame retardancy, the compound must be stable at normal processing temperatures but decompose to release HCl at combustion temperatures. chiron.no Conversely, as a lubricant additive, it must maintain its integrity up to the high temperatures generated during machining.

The defined structure of this compound, with its specific arrangement of chlorine atoms, makes it an ideal candidate for thermal stability studies. Research on this compound can pinpoint the decomposition temperature and the kinetics of HCl release, providing a baseline for comparing the thermal performance of different chlorinated paraffin (B1166041) mixtures.

Influence of Molecular Structure on Performance Characteristics

The molecular structure of a chlorinated paraffin, including the carbon chain length and the number and position of chlorine atoms, significantly influences its performance. ntnu.no For instance, a higher chlorine content generally leads to increased flame retardancy but can also affect the compound's viscosity and solubility in a given medium. chiron.no

A notable study highlighted the importance of isomeric structure by comparing this compound with another C12 hexachloro-isomer, 1,2,5,6,9,10-hexachlorododecane. ntnu.no The research found that the latter exhibited a significantly different response in certain analytical detectors, underscoring that the precise placement of chlorine atoms on the dodecane (B42187) backbone plays a crucial role in the compound's properties and, by extension, its behavior in industrial applications. ntnu.no Such comparative studies using well-defined congeners are invaluable for developing structure-activity relationships that can guide the synthesis of next-generation chlorinated paraffins with tailored performance characteristics.

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C12H20Cl6 |

| Molecular Weight | 377.01 g/mol |

| Chlorine Content | ~56.4% |

Future Directions in 1,1,1,3,11,12 Hexachlorododecane Research

Development of Novel Synthetic Routes for Diverse Congeners

The advancement of research into the environmental fate, toxicity, and analytical detection of 1,1,1,3,11,12-hexachlorododecane is critically dependent on the availability of pure, well-characterized standards of its various congeners. uea.ac.uk Current manufacturing processes for CPs, which typically involve the radical chlorination of n-alkane feedstocks, result in highly complex mixtures containing thousands of isomers. researchgate.netnih.gov This inherent lack of specificity presents a significant hurdle for detailed scientific study.

Future research must therefore prioritize the development of novel synthetic strategies that allow for the precise placement of chlorine atoms on the dodecane (B42187) backbone. This will enable the creation of a diverse library of this compound congeners. Such methods could involve multi-step organic syntheses, potentially utilizing protecting groups and stereoselective reactions to control the exact molecular architecture. The synthesis of single-chain C18-chloroparaffin materials with defined degrees of chlorination has demonstrated the feasibility of producing more specific CP materials. nih.gov Similar approaches are urgently needed for C12 congeners.

The availability of these specific congeners will be instrumental in several key research areas:

Toxicological Studies: Pure congeners are essential to accurately assess the structure-activity relationships that govern toxicity.

Analytical Reference Materials: A comprehensive set of standards is required for the accurate identification and quantification of individual congeners in environmental and biological samples. uea.ac.uk

Environmental Fate Studies: Understanding how the position of chlorine atoms influences persistence, bioaccumulation, and degradation pathways requires congener-specific investigations.

Table 1: Key Challenges in the Synthesis of this compound Congeners

| Challenge | Description | Future Research Focus |

| Lack of Selectivity | Free-radical chlorination produces complex, difficult-to-separate mixtures. researchgate.netnih.gov | Development of regioselective and stereoselective chlorination methods. |

| Purification Difficulties | Separation of closely related isomers is a significant analytical challenge. | Advanced chromatographic techniques and crystallization methods. |

| Characterization Complexity | Unambiguous identification of each isomer requires sophisticated analytical techniques. | Advanced spectroscopic methods (e.g., NMR, high-resolution MS). |

Enhanced Analytical Methodologies for Trace Level Detection and Isomer-Specific Quantification

The accurate detection and quantification of this compound in various environmental matrices is a formidable analytical challenge due to its presence in complex mixtures and at trace concentrations. Future research will need to focus on developing more sensitive and specific analytical methods.

Currently, gas chromatography coupled with electron capture negative ionization mass spectrometry (GC/ECNI-MS) is a commonly used technique for the analysis of chlorinated paraffins. pops.int However, this method can suffer from a lack of selectivity for lower chlorinated congeners and can be time-consuming to process. vu.nl Recent advancements in high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap technologies, offer promising avenues for improved detection and quantification. pops.intuq.edu.au

A critical area for future development is isomer-specific quantification . The toxicological properties and environmental behavior of CPs can vary significantly between isomers. acs.org Therefore, methods that can distinguish and quantify individual isomers of this compound are essential for accurate risk assessment. This will likely involve a combination of advanced chromatographic separation techniques, such as multidimensional gas chromatography (GC×GC), with high-resolution mass spectrometry.

Table 2: Future Directions in Analytical Methodologies for this compound

| Area of Development | Key Technologies and Approaches | Expected Outcome |

| Increased Sensitivity | High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS). longdom.orgresearchgate.net | Lower limits of detection for trace analysis in complex matrices. |

| Isomer-Specific Separation | Multidimensional Gas Chromatography (GC×GC). | Resolution of individual this compound isomers. |

| Improved Quantification | Development of certified reference materials for specific congeners, advanced calibration strategies. uea.ac.uk | More accurate and reliable quantification of individual isomers. |

| Data Analysis | Advanced deconvolution algorithms, machine learning approaches. acs.orgmdpi.com | Enhanced ability to interpret complex mass spectral data. |

Advanced Environmental Modeling for Predicting Long-Term Fate

Predicting the long-term environmental fate of this compound requires sophisticated multimedia environmental models. These models simulate the partitioning of the chemical between different environmental compartments, such as air, water, soil, and biota, and its transport over long distances.

A significant challenge in modeling CPs is the vast number of congeners, each with its own set of physicochemical properties. nih.gov Future research should focus on developing and refining models that can account for this complexity. This includes the use of quantitative structure-property relationship (QSPR) models to predict key parameters like vapor pressure, water solubility, and octanol-air and octanol-water partition coefficients for individual congeners of this compound.

Global fate and transport models, such as the BETR-Global model, have been used to simulate the environmental distribution of short-chain chlorinated paraffins (SCCPs). nih.gov A key finding from these studies is that using a single set of physicochemical properties for a complex mixture can lead to underestimation of environmental concentrations, particularly in remote regions. nih.gov Therefore, future modeling efforts for this compound and other CPs must move towards a congener-specific approach.

These advanced models will be crucial for:

Predicting environmental concentrations in various compartments and geographical locations.

Assessing the potential for long-range environmental transport to remote ecosystems.

Identifying environmental "sinks" where the compound may accumulate.

Evaluating the effectiveness of potential regulatory actions.

Integration of Theoretical and Experimental Approaches for Comprehensive Understanding

A truly comprehensive understanding of this compound will only be achieved through the tight integration of theoretical and experimental research. Computational chemistry and toxicology offer powerful tools to complement and guide laboratory-based studies.

Quantum chemical calculations , for instance, can be used to predict the physicochemical properties of individual congeners, which are essential inputs for environmental fate models. nih.gov These calculations can also provide insights into the reactivity of different isomers, helping to predict their degradation pathways.

Molecular dynamics simulations can be employed to study the interactions of this compound congeners with biological macromolecules, such as enzymes and receptors. This can help to elucidate the mechanisms of toxicity and predict which isomers are likely to be most harmful. The use of multiscale modeling has already shown promise in understanding the enzymatic dechlorination of other chlorinated hydrocarbons. acs.org

Machine learning and artificial intelligence are also emerging as powerful tools for analyzing large datasets and predicting the properties and behavior of complex chemical mixtures. mdpi.comacs.orgmdpi.com These approaches can be used to develop predictive models for toxicity and environmental fate based on the structural features of different congeners.

The synergy between these computational approaches and experimental data from synthesis, analytical chemistry, toxicology, and environmental monitoring will be essential to fill the significant knowledge gaps that currently exist for this compound and the broader class of chlorinated paraffins. This integrated approach will ultimately lead to more robust risk assessments and informed environmental management decisions.

Q & A

Basic Research Questions

Q. How can 1,1,1,3,11,12-Hexachlorododecane be analyzed using mass spectrometry, and what methodological considerations are critical for resolving congener groups?

- Methodological Answer : Soft ionization techniques (e.g., ESI or APCI) are recommended to preserve molecular structure. Deconvolution of mass spectra requires optimizing parameters such as ionization energy, collision-induced dissociation (CID), and resolution settings. Calibration with certified reference materials ensures accuracy. Congener-specific identification demands high-resolution mass spectrometers (HRMS) and isotopic pattern analysis .

- Key Considerations : Validate methods using internal standards, document ionization conditions, and cross-reference spectral libraries to minimize false positives.

Q. What are the best practices for preparing environmental or biological samples containing this compound to avoid degradation?

- Methodological Answer : Use inert containers (e.g., glass or PTFE) to prevent adsorption. Store samples at –20°C under nitrogen to inhibit photolytic or thermal degradation. For extraction, employ Soxhlet or accelerated solvent extraction (ASE) with non-polar solvents (e.g., hexane). Cleanup steps should include silica gel chromatography to remove interfering lipids .

- Key Considerations : Include blanks and spikes to monitor recovery rates and matrix effects.

Q. Which in vitro or in vivo models are suitable for assessing the acute toxicity of this compound?

- Methodological Answer : For in vitro studies, use human hepatoma (HepG2) cells to evaluate hepatic toxicity via MTT assays and reactive oxygen species (ROS) quantification. In vivo, zebrafish embryos (Danio rerio) are effective for assessing developmental toxicity through OECD Test Guideline 236. Dose-response curves should span environmentally relevant concentrations (e.g., 0.1–100 µg/L) .

- Key Considerations : Adhere to ethical guidelines (e.g., IACUC protocols) and include positive controls (e.g., TCDD for aryl hydrocarbon receptor activation).

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound under varying redox conditions?

- Methodological Answer : Simulate anaerobic/aerobic environments using soil microcosms spiked with the compound. Monitor degradation via GC-MS and quantify metabolites (e.g., dechlorinated products). Isotopic labeling (e.g., ¹³C) can trace carbon pathways. Apply the FINER framework to ensure feasibility: define milestones (e.g., monthly sampling) and allocate tasks (e.g., microbial community analysis to a bioinformatics specialist) .

- Key Considerations : Use multivariate statistics (e.g., PCA) to correlate degradation rates with environmental variables (pH, organic matter).

Q. How should researchers address contradictions in reported half-lives of this compound across different environmental matrices?

- Methodological Answer : Conduct meta-analysis using PRISMA guidelines to identify confounding factors (e.g., temperature, microbial activity). Validate findings through inter-laboratory studies with standardized protocols. Apply the PICO framework to structure the analysis:

- P opulation: Environmental samples (water, soil, sediment).

- I ntervention: Half-life measurement methods.

- C omparison: Cross-matrix variability.

- O utcome: Harmonized degradation rates .

- Key Considerations : Report confidence intervals and uncertainty metrics (e.g., Monte Carlo simulations).

Q. What computational approaches are effective in predicting the ecological risks of this compound in food webs?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate bioaccumulation factors (BAFs). Apply fugacity models (e.g., EQC Level III) to simulate partitioning across air, water, and soil. Integrate toxicokinetic data (e.g., Bioconcentration Factor from EPI Suite) into agent-based models to predict trophic transfer .

- Key Considerations : Validate predictions with field data from apex predators (e.g., raptors) and adjust model parameters iteratively.

Q. How can researchers reconcile open data sharing with ethical constraints when publishing toxicological data on this compound?

- Methodological Answer : Implement de-identification protocols (e.g., removing geolocation tags from field studies). Use controlled-access repositories (e.g., EMBL-EBI) with data use agreements. Cite the FAIR principles (Findable, Accessible, Interoperable, Reusable) and consult institutional review boards (IRBs) for guidance on informed consent in human cell line studies .

- Key Considerations : Provide metadata templates to enhance reproducibility without compromising privacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.